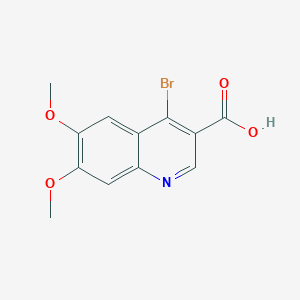

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid

Description

Properties

Molecular Formula |

C12H10BrNO4 |

|---|---|

Molecular Weight |

312.12 g/mol |

IUPAC Name |

4-bromo-6,7-dimethoxyquinoline-3-carboxylic acid |

InChI |

InChI=1S/C12H10BrNO4/c1-17-9-3-6-8(4-10(9)18-2)14-5-7(11(6)13)12(15)16/h3-5H,1-2H3,(H,15,16) |

InChI Key |

NGERFBOJYVXXLK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)O)Br)OC |

Origin of Product |

United States |

Preparation Methods

Friedländer Condensation to Form Quinoline Core

- Reaction: Condensation of 2-amino-4,5-dimethoxybenzaldehyde with ethyl acetoacetate.

- Catalyst: Sodium ethoxide (preferred over sodium hydroxide for higher yield).

- Solvent: Absolute ethanol.

- Conditions: Reflux with catalytic sodium ethoxide.

- Yield: Approximately 86%.

This step forms ethyl 6,7-dimethoxy-2-ethylquinoline-3-carboxylate, establishing the quinoline skeleton with methoxy substituents at positions 6 and 7 and an ester group at position 3.

Selective Bromination at Position 4

- Reagents: N-bromosuccinimide (NBS) as brominating agent, dibenzoyl peroxide (BPO) as radical initiator.

- Solvent: Carbon tetrachloride (CCl4).

- Conditions: Reflux for 0.5 to 1 hour.

- Yield: Approximately 68%.

NBS is preferred over elemental bromine for convenience and selectivity. The bromination targets the 4-position on the quinoline ring, yielding ethyl 2-(bromomethyl)-6,7-dimethoxyquinoline-3-carboxylate with minimal dibrominated by-products.

Hydrolysis to Carboxylic Acid

- Reagents: Aqueous ethanolic sodium hydroxide.

- Conditions: Reflux until completion (monitored by thin layer chromatography).

- Workup: Acidification with 1 M HCl to precipitate the carboxylic acid.

- Yield: Up to 96%.

This step converts the ester group at position 3 into the carboxylic acid, yielding the target compound 4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid.

Industrial Scale Considerations

Industrial synthesis follows similar routes but uses industrial-grade reagents and solvents. Reaction conditions are optimized for scale-up, focusing on maximizing yield and purity. Purification typically involves recrystallization or chromatographic techniques to achieve high-purity product suitable for pharmaceutical or material applications.

Alternative Synthetic Approaches

Patent literature describes one-pot catalytic syntheses of quinoline carboxylates, which may be adapted for substituted quinolines like this compound. These methods involve catalytic condensation and functionalization steps that could streamline production, though specific adaptation for this compound requires further validation.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Friedländer condensation | 2-amino-4,5-dimethoxybenzaldehyde, ethyl acetoacetate, sodium ethoxide, ethanol reflux | 86 | Sodium ethoxide preferred catalyst |

| 2 | Bromination | N-bromosuccinimide, dibenzoyl peroxide, CCl4 reflux | 68 | Selective monobromination at position 4 |

| 3 | Hydrolysis | NaOH in aqueous ethanol, reflux, acidification | Up to 96 | Converts ester to carboxylic acid |

- The use of sodium ethoxide as a catalyst in the Friedländer condensation significantly improves yield compared to sodium hydroxide.

- NBS bromination in the presence of dibenzoyl peroxide provides a clean and efficient route to monobrominated quinoline derivatives, minimizing dibrominated by-products.

- Hydrolysis under basic conditions followed by acidification is a straightforward method to obtain the carboxylic acid with high purity and yield.

- Industrial methods emphasize scalability and purity, often employing recrystallization and chromatographic purification.

- Alternative one-pot catalytic methods for quinoline carboxylates exist but require adaptation for this specific compound.

The preparation of this compound is well-established through a sequence of Friedländer condensation, selective bromination using NBS, and ester hydrolysis. These methods provide high yields and purity, suitable for both laboratory and industrial scales. Optimization of catalysts and reaction conditions has enhanced efficiency and selectivity. Emerging catalytic and one-pot methods may offer future improvements in synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Substituent Effects

- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability increase steric hindrance and influence π-stacking interactions compared to smaller halogens like chlorine or fluorine. This affects binding affinity in biological targets .

- Methoxy vs. Hydroxy: Methoxy groups are electron-donating via resonance, increasing the quinoline ring’s electron density, whereas hydroxy groups can form hydrogen bonds but may reduce stability under acidic conditions .

- Carboxylic Acid vs. Ester : The carboxylic acid group enhances polarity and hydrogen-bonding capacity, favoring aqueous solubility. Esters (e.g., ethyl) improve membrane permeability and are often used as prodrugs .

Molecular Properties

- Polarity : The target compound’s carboxylic acid and methoxy groups confer higher polarity compared to ester or halogen-only analogs, impacting solubility and chromatographic behavior.

- Lipophilicity : The ethyl ester derivative (logP 3.3) is more lipophilic than the carboxylic acid form, suggesting better blood-brain barrier penetration .

- Synthetic Utility : Bromine and methoxy groups are introduced via electrophilic substitution or palladium-catalyzed cross-coupling, while esters serve as protective groups during synthesis .

Biological Activity

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its synthesis, biological interactions, and therapeutic implications based on the latest research findings.

Chemical Structure and Properties

The compound has a molecular formula of C_14H_12BrN_O_4 with a molecular weight of approximately 340.17 g/mol. It features a quinoline backbone with bromine and methoxy substituents at positions 4, 6, and 7. The presence of these groups is believed to enhance its biological activity by modulating its electronic properties and solubility.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include Friedländer condensation and subsequent bromination using N-bromosuccinamide (NBS). The following table summarizes the key steps in the synthesis:

| Step | Reaction Type | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Friedländer condensation | 2-amino-4,5-dimethoxybenzaldehyde, ethyl acetoacetate | 86% |

| 2 | Bromination | NBS, dibenzyl peroxide | 68% |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Notably, quinoline derivatives have been shown to possess activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans . The specific mechanisms of action are still under investigation but may involve interference with bacterial DNA synthesis or enzyme inhibition.

Antimalarial Activity

Research has highlighted the potential of quinoline derivatives in combating malaria. For instance, analogs similar to this compound have demonstrated effectiveness against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . The structure-activity relationship (SAR) studies suggest that modifications at the carboxylic acid position significantly influence antimalarial potency.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various quinoline derivatives against MRSA. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their unsubstituted counterparts, suggesting a structure-dependent effect on antimicrobial efficacy .

- Antimalarial Screening : In a screening process involving several quinolone derivatives, compounds structurally related to this compound showed promising results with EC50 values in the low micromolar range against both chloroquine-sensitive and resistant strains . This highlights the compound's potential as a lead for further antimalarial drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.